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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 11

Cat. No.: B186319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of Elvitegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment

of HIV-1 infection. This document summarizes key quantitative data, details experimental

methodologies from pivotal studies, and presents visual representations of metabolic pathways

and experimental workflows.

Introduction
Elvitegravir is a potent antiretroviral agent that inhibits the HIV-1 integrase enzyme, a critical

component for viral replication.[1] Its pharmacokinetic profile is characterized by low aqueous

solubility and extensive first-pass metabolism, necessitating co-administration with a

pharmacokinetic enhancer, such as ritonavir or cobicistat, to achieve therapeutic plasma

concentrations with once-daily dosing.[2][3] This guide delves into the absorption, distribution,

metabolism, and excretion (ADME) properties of Elvitegravir, providing a robust resource for

researchers and drug development professionals.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Elvitegravir from

various clinical studies, including in healthy volunteers and HIV-infected patients, with and

without pharmacokinetic boosters.
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Table 1: Single-Dose Pharmacokinetics of Elvitegravir in Healthy Volunteers

Parameter
Elvitegravir
(Unboosted)

Elvitegravir/Ritona
vir (50 mg/100 mg)

Reference(s)

Dose
200 mg, 400 mg, 800

mg
50 mg [4]

Cmax (ng/mL) Dose-dependent - [4]

Tmax (hr) ~3-4 - [4]

AUC (ng·h/mL) Dose-dependent - [4]

Half-life (t½) (hr) ~3 ~9 [4]

Table 2: Steady-State Pharmacokinetics of Boosted Elvitegravir in HIV-1 Infected Adults

Parameter
Elvitegravir/Co
bicistat
(150/150 mg)

Elvitegravir/Rit
onavir
(150/100 mg)

Elvitegravir/Rit
onavir (85
mg/100 mg) +
Atazanavir/Rit
onavir

Reference(s)

Population Treatment-Naïve
Treatment-

Experienced

Treatment-

Experienced
[1][5]

Cmax (ng/mL) - -
Similar to EVG

150 mg
[6]

AUCτ (ng·h/mL) - -
Similar to EVG

150 mg
[6]

Cτ (ng/mL) -
>10-fold in vitro

IC95

Modest 10%

decrease
[6]

Half-life (t½) (hr) - 8.7 - 13.7 - [1]

Table 3: Effect of Food on Elvitegravir Bioavailability (Boosted with Cobicistat)
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Meal Type
% Increase in
Cmax

% Increase in AUC Reference(s)

Light Meal (~373 kcal,

20% fat)
22% 36% [3]

High-Fat Meal (~800

kcal, 50% fat)
56% 91% [3]

Table 4: Elvitegravir Protein Binding and Distribution

Parameter Value Reference(s)

Plasma Protein Binding 98-99% [1][5]

Free Fraction (Normal Hepatic

Function)
1.15% (± 0.14%) [5]

Free Fraction (Moderate

Hepatic Impairment)
1.22% (± 0.23%) [5]

Experimental Protocols
This section outlines the methodologies employed in key experiments to determine the

pharmacokinetic properties of Elvitegravir.

Bioavailability and Pharmacokinetic Studies
Objective: To assess the oral bioavailability and pharmacokinetic profile of Elvitegravir, often in

combination with a pharmacokinetic enhancer.

Methodology:

Study Design: Typically, these are Phase 1, open-label, single- or multiple-dose, randomized,

crossover, or parallel-group studies.[7][8]

Study Population: Healthy adult volunteers or HIV-1 infected patients (treatment-naïve or

treatment-experienced) are recruited.[9][10] Key inclusion criteria for clinical trials in HIV
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patients often include a plasma HIV-1 RNA level of ≥1,000 copies/mL and a CD4+ cell count

>100 cells/µL for treatment-naive patients.[11] Exclusion criteria commonly include

pregnancy, lactation, significant organ dysfunction, and use of contraindicated medications.

[11]

Drug Administration: Elvitegravir is administered orally, with or without food, as a single agent

or in a fixed-dose combination tablet with a booster like cobicistat or ritonavir.[7]

Blood Sampling: Serial blood samples are collected at predefined time points before and

after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours

post-dose).[8]

Bioanalytical Method: Plasma concentrations of Elvitegravir and its metabolites are

quantified using a validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key

pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), and

clearance (CL/F).

In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and enzymes responsible for the

biotransformation of Elvitegravir.

Methodology:

Enzyme Sources: Human liver microsomes (HLMs) and recombinant human cytochrome

P450 (CYP) enzymes (specifically CYP3A4) and UDP-glucuronosyltransferases (UGTs)

(specifically UGT1A1/3) are used.

Incubation: Elvitegravir is incubated with the enzyme source in the presence of necessary

cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at

37°C.

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and

quantify the metabolites formed.
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Reaction Phenotyping: To confirm the specific enzymes involved, selective chemical

inhibitors or antibodies against specific CYP or UGT isoforms are used.

CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential of Elvitegravir on CYP3A4 activity.

Methodology:

Enzyme Source: Human liver microsomes or recombinant human CYP3A4.

Probe Substrate: A known CYP3A4 substrate with a well-characterized metabolic pathway,

such as midazolam, is used.[2][12][13]

Incubation: The enzyme source is pre-incubated with varying concentrations of Elvitegravir

before the addition of the probe substrate and cofactors.

Data Analysis: The rate of metabolite formation from the probe substrate is measured in the

presence and absence of Elvitegravir. The IC50 value (the concentration of inhibitor that

causes 50% inhibition of enzyme activity) is then calculated.

UGT1A1 Glucuronidation Assay
Objective: To assess the role of UGT1A1 in the glucuronidation of Elvitegravir.

Methodology:

Enzyme Source: Recombinant human UGT1A1 or human liver microsomes.

Probe Substrate: A known UGT1A1 substrate, such as estradiol or bilirubin, is often used as

a positive control.[14][15]

Incubation: Elvitegravir is incubated with the enzyme source and the cofactor UDPGA.

Data Analysis: The formation of the Elvitegravir-glucuronide conjugate is monitored by LC-

MS/MS. Kinetic parameters (Km and Vmax) can be determined by varying the substrate

concentration.
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Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics

of Elvitegravir.
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Caption: Metabolic pathway of Elvitegravir.
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Caption: A typical experimental workflow for an Elvitegravir pharmacokinetic study.

Conclusion
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The pharmacokinetic profile of Elvitegravir is well-characterized, demonstrating the critical role

of pharmacokinetic enhancement for its clinical efficacy. Its metabolism is primarily mediated by

CYP3A4, with a secondary contribution from UGT1A1/3. Oral bioavailability is significantly

influenced by food. This technical guide provides a consolidated resource of quantitative data

and experimental methodologies to support further research and development in the field of

antiretroviral therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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